1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl-
Description
1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl- is a substituted 1,3-propanediamine derivative characterized by a 2-chloro-4-nitrophenyl group attached to the central propane backbone. The compound features three methyl groups on the nitrogen atoms, making it a tertiary amine. This structure imparts unique electronic and steric properties, influencing its reactivity and applications.
Properties
CAS No. |
821777-03-1 |
|---|---|
Molecular Formula |
C12H18ClN3O2 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
N'-(2-chloro-4-nitrophenyl)-N,N,N'-trimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H18ClN3O2/c1-14(2)7-4-8-15(3)12-6-5-10(16(17)18)9-11(12)13/h5-6,9H,4,7-8H2,1-3H3 |
InChI Key |
YPEKGRUFNBEKQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: Continuous Hydrogenation
A patented process (CN103333073B) uses acrylonitrile and dimethylamine to produce dimethylaminopropionitrile, followed by hydrogenation to yield N,N-dimethyl-1,3-propanediamine. For full trimethylation, additional methyl groups are introduced:
| Reactants | Conditions | Yield | Catalyst | Reference |
|---|---|---|---|---|
| Acrylonitrile, Dimethylamine | Fixed-bed reactor, 10–120°C, H₂ pressure (3–10 MPa) | >98% | Raney-Ni, Alkaline alcohol |
Method 2: Batch Alkylation
Methylation of primary amines using methylating agents like dimethyl sulfate (DMS) or methyl iodide:
| Reactants | Conditions | Yield | Notes | Reference |
|---|---|---|---|---|
| 1,3-Propanediamine, DMS | NaOH in dichloromethane, 25–60°C, 2–4 hours | ~90% | Requires careful pH control |
Coupling with 2-Chloro-4-Nitrophenyl Derivatives
The 2-chloro-4-nitrophenyl group is introduced via nucleophilic aromatic substitution or amide bond formation .
Method A: Direct Substitution
Reaction of N,N,N'-trimethyl-1,3-propanediamine with 2-chloro-4-nitroaniline under basic conditions:
| Reactants | Conditions | Yield | Catalyst | Reference |
|---|---|---|---|---|
| Trimethylated diamine, 2-Chloro-4-nitroaniline | NaH, THF, 0–25°C, 7 hours | ~64% | None |
Method B: Acylation and Reduction
Alternative routes involve acylation of intermediates followed by reduction:
- Step 1 : Acylate 4-nitroaniline with chloroacetyl chloride to form 2-chloro-N-(4-nitrophenyl)acetamide.
- Step 2 : Reduce the amide to an amine using LiAlH₄ or catalytic hydrogenation.
| Step | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Acylation | 4-Nitroaniline, ClCH₂COCl | Toluene, Na₂CO₃, 15°C, 1–3 hours | ~93% | |
| Reduction | Amide, LiAlH₄ | Dry ether, reflux, 2 hours | ~80% |
Key Reaction Parameters
Table 1: Optimized Conditions for Methylation
| Methylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Dimethyl sulfate (DMS) | NaOH | CH₂Cl₂/H₂O | 25–60°C | 2–4 hours | 91.2–95.6% | |
| Methyl iodide | K₂CO₃ | DMF | 0–5°C | 3 hours | 60% |
Table 2: Substitution Reaction Efficiency
| Substrate | Reagent | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 2-Chloro-4-nitroaniline | Trimethylated diamine | NaH | THF | 64% | |
| 2-Chloroacetamide | N,N,N'-Trimethyl diamine | Et₃N | DCM | 60% |
Challenges and Solutions
- Regioselectivity : The nitro group directs substitution to the para position, but competing reactions (e.g., hydrolysis of chloro groups) require anhydrous conditions.
- Yield Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves solubility and reaction rates.
- Purification : Column chromatography (e.g., silica gel with EtOAc/hexanes) is critical to isolate the product from byproducts.
Applications and Derivatives
This compound serves as an intermediate in pharmaceuticals (e.g., kinase inhibitors) and functional materials. Derivatives include:
Chemical Reactions Analysis
1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles like amines . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications due to its biological activity. Research indicates that derivatives of similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus . Additionally, compounds with similar motifs have shown promising cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .
Chemical Synthesis
1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl- serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable in synthetic organic chemistry . The compound can also be utilized in the production of dyes and pigments due to its unique functional groups .
Environmental Studies
The compound's degradation pathways have been investigated to assess its environmental impact. Studies indicate that certain bacterial strains can utilize related compounds as carbon sources, leading to their biodegradation through enzymatic processes . Understanding these pathways is crucial for evaluating the ecological safety of chemicals containing nitro groups.
Toxicological Research
Given its structure, there are concerns regarding the safety profile of this compound. Compounds with nitro groups are often associated with mutagenic and carcinogenic properties . Research into the metabolism of similar compounds has highlighted the need for careful monitoring of exposure levels and understanding their biological effects.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives of 1,3-propanediamine compounds against common bacterial strains. The minimum inhibitory concentration (MIC) for some derivatives was found to be around 256 µg/mL, demonstrating significant antibacterial activity that could be harnessed for developing new antimicrobial agents.
Case Study 2: Cytotoxicity Against Cancer Cells
Research involving cancer cell lines revealed that certain derivatives of this compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity presents opportunities for targeted cancer therapies that minimize damage to healthy tissues.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity . For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Structural Analogues
Key Differences :
- Substituent Position : The target compound’s 2-chloro-4-nitrophenyl group contrasts with analogs like the 4-methyl-2-nitrophenyl () and 2-chloro-6-nitrophenyl (), altering electronic effects (e.g., nitro group’s electron-withdrawing nature) and steric hindrance.
- Methylation Pattern : The trimethylated amine groups differentiate it from partially methylated (e.g., dimethylated in ) or fully methylated () derivatives, impacting solubility and reactivity.
Physicochemical Properties
Biological Activity
1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl- (CAS Number: 821777-03-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₂H₁₈ClN₃O₂
- Molecular Weight : 271.74 g/mol
- LogP : 3.15930
- PSA (Polar Surface Area) : 52.30 Ų
The compound features a chloro and nitro substitution on the phenyl ring, which may influence its biological interactions and mechanisms of action.
Antitumor Activity
Research has indicated that derivatives of propanediamine compounds exhibit notable antitumor properties. A study explored the structure-activity relationship (SAR) of various aminopyrimidine derivatives related to propanediamine, revealing that compounds with similar structures demonstrated significant anti-proliferative effects against tumor cell lines.
- Case Study : In one experiment, a derivative structurally similar to N-(2-chloro-4-nitrophenyl)-N,N,N'-trimethylpropane-1,3-diamine exhibited EC₅₀ values ranging from 10 to 26 μM at 24 hours of treatment against various cancer cell lines. The compound showed a marked decrease in cell viability, suggesting its potential as an anticancer agent .
The mechanism by which N-(2-chloro-4-nitrophenyl)-N,N,N'-trimethylpropane-1,3-diamine exerts its biological effects is still under investigation. However, it is hypothesized that the electron-withdrawing groups on the aromatic ring enhance the compound's interaction with biological targets, possibly through enzyme inhibition or disruption of cellular signaling pathways.
Inhibition Studies
Inhibition studies have shown that compounds similar to N-(2-chloro-4-nitrophenyl)-N,N,N'-trimethylpropane-1,3-diamine can inhibit key enzymes involved in cancer proliferation. For example, some derivatives have been reported to inhibit AMP-activated protein kinase (AMPK) with varying potency, indicating their potential role in metabolic regulation in cancer cells .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
